

Environmental Fate and Degradation of 1,1-Dichloroacetone: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dichloroacetone

Cat. No.: B129577

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloroacetone, a halogenated ketone, is a compound of interest due to its potential environmental presence as a disinfection byproduct and its use in chemical synthesis. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and for the development of remediation strategies. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, abiotic and biotic degradation pathways, and analytical methodologies for **1,1-dichloroacetone**. Quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visual diagrams generated using the DOT language illustrate degradation pathways and analytical workflows to facilitate a deeper understanding of the processes involved.

Introduction

1,1-Dichloroacetone (CAS No. 513-88-2) is a chlorinated organic compound that can be formed as a byproduct during water disinfection processes involving chlorine, particularly when organic precursor molecules are present.^[1] It also finds application in various chemical syntheses. Its introduction into the environment, whether intentional or unintentional, necessitates a thorough understanding of its behavior and persistence in different environmental compartments. This guide aims to consolidate the available scientific information on the environmental fate and degradation of **1,1-dichloroacetone** to support researchers, scientists, and professionals in the fields of environmental science and drug development.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of **1,1-dichloroacetone** is fundamental to predicting its environmental distribution and fate. These properties influence its partitioning between air, water, and soil, as well as its susceptibility to various degradation processes.

Property	Value	Reference
Molecular Formula	C ₃ H ₄ Cl ₂ O	[2]
Molecular Weight	126.97 g/mol	[2]
Appearance	Colorless liquid	[3]
Boiling Point	117-118 °C	[3]
Density	1.327 g/mL at 25 °C	[3]
Vapor Pressure	27 mmHg at 25 °C	[2]
Water Solubility	Moderately soluble	[4]
Log Kow (Octanol-Water Partition Coefficient)	0.20 (estimated)	
Henry's Law Constant	6.1 x 10 ⁻⁶ atm-m ³ /mol (estimated)	[2]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	6.0 (estimated)	[2]

The estimated Henry's Law constant suggests that volatilization from water surfaces is a potential environmental fate process.[2] The low estimated Koc value indicates that **1,1-dichloroacetone** is expected to have very high mobility in soil and is not likely to adsorb significantly to soil organic matter.[2]

Environmental Fate and Degradation

The environmental persistence of **1,1-dichloroacetone** is determined by a combination of abiotic and biotic degradation processes.

Abiotic Degradation

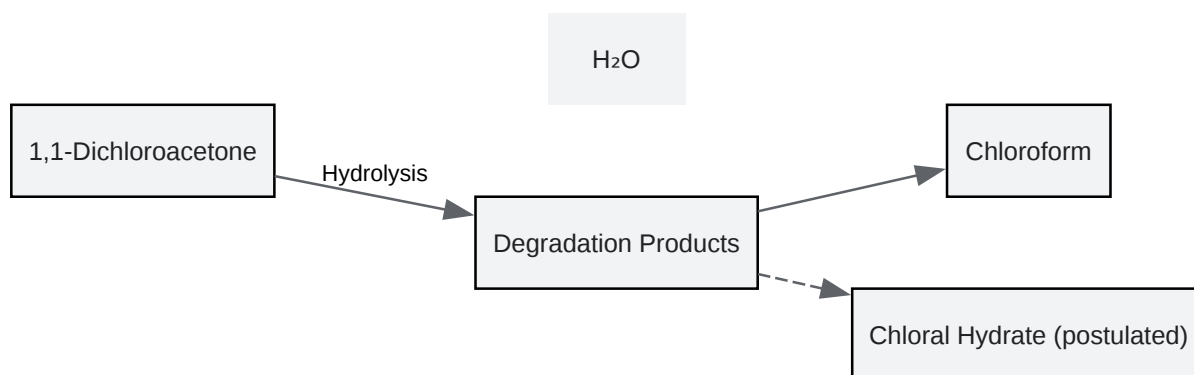
Abiotic degradation mechanisms, including hydrolysis and photolysis, play a significant role in the transformation of **1,1-dichloroacetone** in the environment.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of **1,1-dichloroacetone** to hydrolysis is a key factor in its persistence in aquatic environments.

Quantitative Data on Hydrolysis:

Water Matrix	Temperature (°C)	Rate Constant (hr ⁻¹)	Half-life (hours)	Reference
Fortified Drinking Water	21	0.022	32	[5]
Fortified Drinking Water	30	0.071	10	[5]
Ultrapure Water	30	0.010	69	[5]

Studies have shown that **1,1-dichloroacetone** decomposes in water, with the rate of degradation being influenced by temperature and the composition of the water. In fortified drinking water, the decomposition is faster at higher temperatures.[\[5\]](#) The degradation in ultrapure water is slower compared to fortified drinking water, suggesting that constituents in drinking water may catalyze the degradation process.[\[5\]](#) Chloroform has been identified as a degradation product, and it is suggested that other products like chloral hydrate may also be formed, particularly in drinking water.[\[5\]](#)

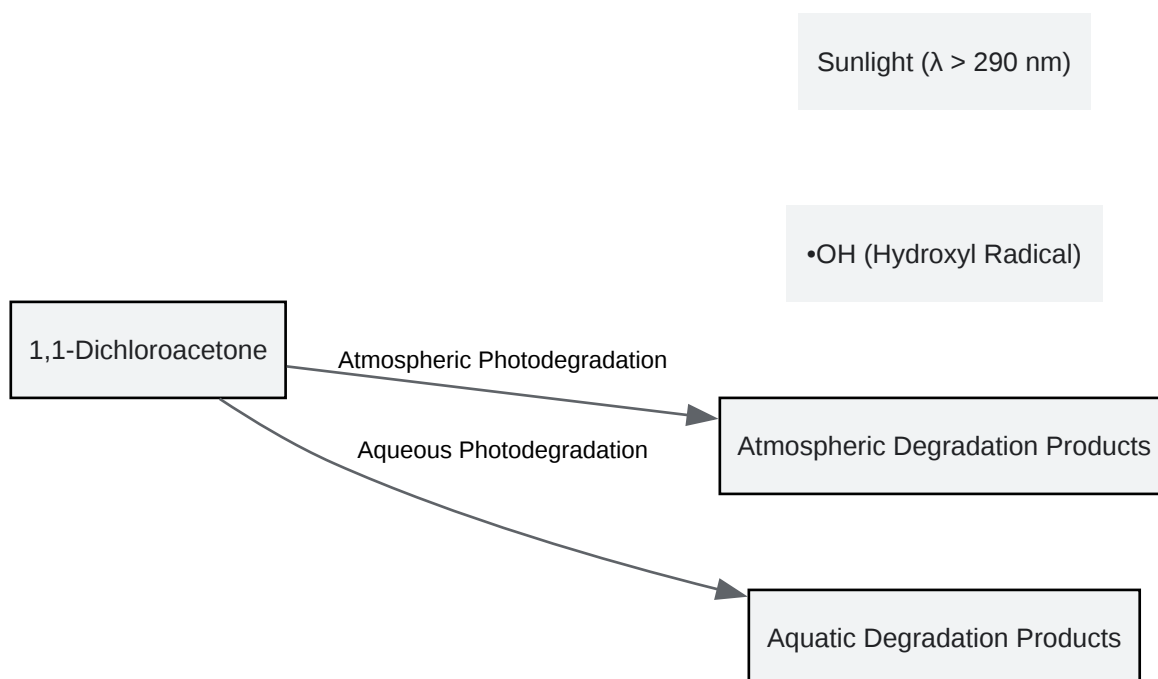


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Figure 1: Abiotic Hydrolysis Pathway of **1,1-Dichloroacetone** in Water.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. **1,1-dichloroacetone** contains chromophores that can absorb light in the environmentally relevant ultraviolet spectrum, leading to its degradation.

In the atmosphere, vapor-phase **1,1-dichloroacetone** is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[2] The estimated atmospheric half-life for this reaction is approximately 61 days.[2] Direct photolysis in sunlit surface waters may also occur, as the molecule absorbs light at wavelengths greater than 290 nm.[5]



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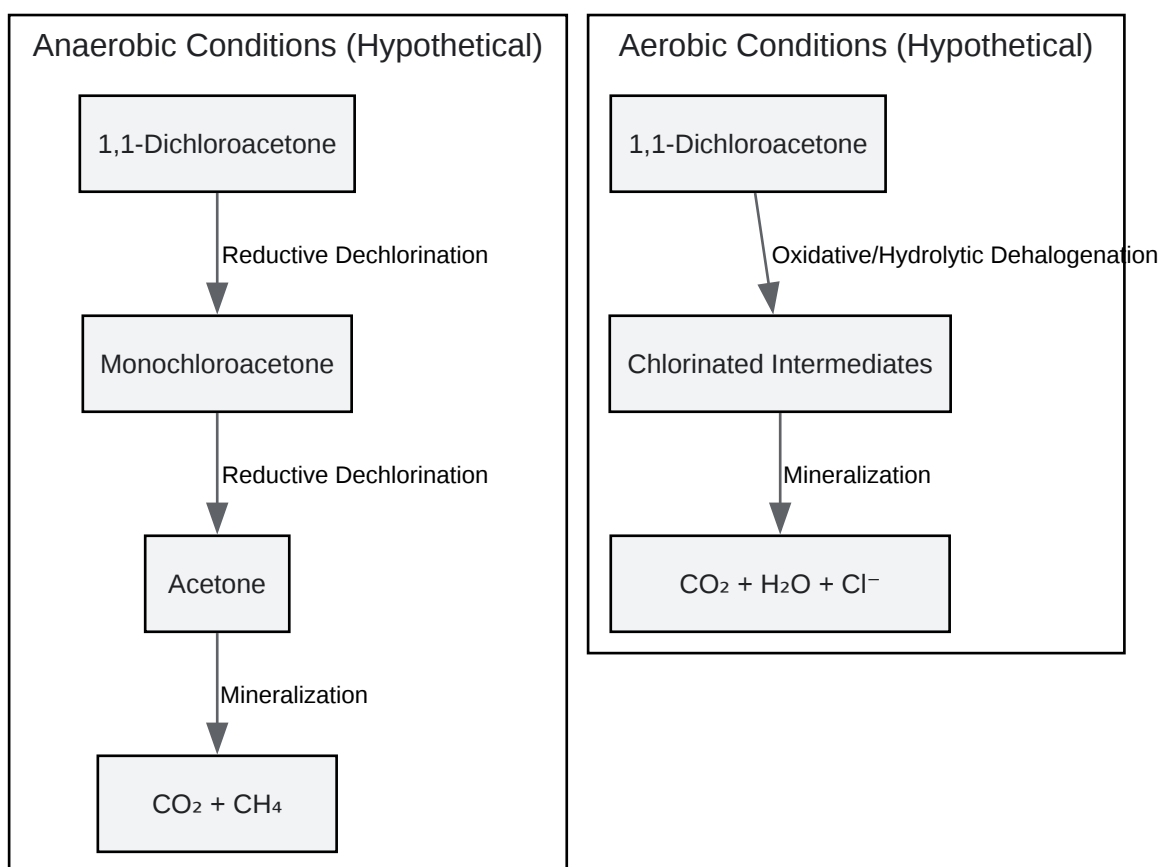
Figure 2: Photodegradation Pathways of **1,1-Dichloroacetone**.

Biotic Degradation

Information on the biodegradation of **1,1-dichloroacetone** is limited. General knowledge of the microbial degradation of halogenated compounds suggests that it may be susceptible to microbial attack, although likely at a slow rate.

While no specific studies detailing the complete biodegradation pathway of **1,1-dichloroacetone** have been identified, the metabolism of other chlorinated aliphatic compounds provides some insights. For instance, the anaerobic biodegradation of the structurally similar 1,1-dichloroethane has been reported to be slow.^[6] It is plausible that **1,1-dichloroacetone** could undergo reductive dechlorination under anaerobic conditions, a process where chlorine atoms are removed and replaced by hydrogen atoms. Aerobic degradation, potentially through cometabolism, might also occur, although evidence for this is currently lacking. Fungi are also known to possess enzymatic machinery capable of degrading a wide range of xenobiotics, including chlorinated compounds, through the action of enzymes like cytochrome P450 monooxygenases and dehalogenases.^{[7][8]}

Given the lack of specific data, a hypothetical biodegradation pathway can be proposed based on known microbial processes for other halogenated ketones. This could involve initial reductive dechlorination to monochloroacetone, followed by further degradation.



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Figure 3: Hypothetical Biotic Degradation Pathways of **1,1-Dichloroacetone**.

Experimental Protocols

Accurate assessment of the environmental fate of **1,1-dichloroacetone** relies on standardized and well-documented experimental protocols. This section details key methodologies for analyzing its presence and degradation in environmental matrices.

Analytical Methods

Several analytical methods are available for the detection and quantification of **1,1-dichloroacetone** in environmental samples.

This method is widely used for the analysis of volatile organic compounds (VOCs) in drinking water and raw source water.^{[7][9][10]}

Methodology:

- **Sample Collection and Preservation:** Collect samples in duplicate 40-mL vials with Teflon-lined septa. If residual chlorine is suspected, the samples should be dechlorinated with ascorbic acid. The samples must be acidified to a pH < 2 with hydrochloric acid.[11]
- **Purge and Trap:** An inert gas is bubbled through a water sample, and the volatilized organic compounds are trapped on a sorbent tube.[9]
- **Thermal Desorption and GC/MS Analysis:** The sorbent trap is heated, and the desorbed compounds are transferred to a gas chromatograph (GC) for separation. The separated compounds are then detected and quantified by a mass spectrometer (MS).[9]



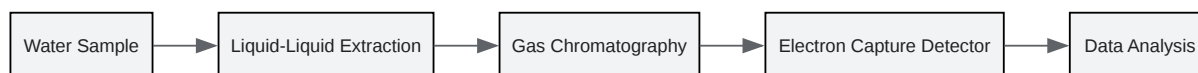
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Figure 4: Workflow for EPA Method 524.2.

This method is suitable for the determination of certain chlorinated disinfection byproducts, including haloacetones, in drinking water.[12][13]

Methodology:

- **Sample Collection and Preservation:** Similar to Method 524.2, samples are collected and dechlorinated. For haloacetonitriles and certain haloacetones like **1,1-dichloroacetone**, ammonium chloride is used as the dechlorinating agent.[12]
- **Liquid-Liquid Extraction:** A 50-mL water sample is extracted with a small volume of a solvent such as methyl tert-butyl ether (MTBE) or pentane.[6][12]
- **GC/ECD Analysis:** An aliquot of the extract is injected into a GC equipped with an electron capture detector (ECD) for separation and quantification of the target analytes.[12]



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Figure 5: Workflow for EPA Method 551.1.

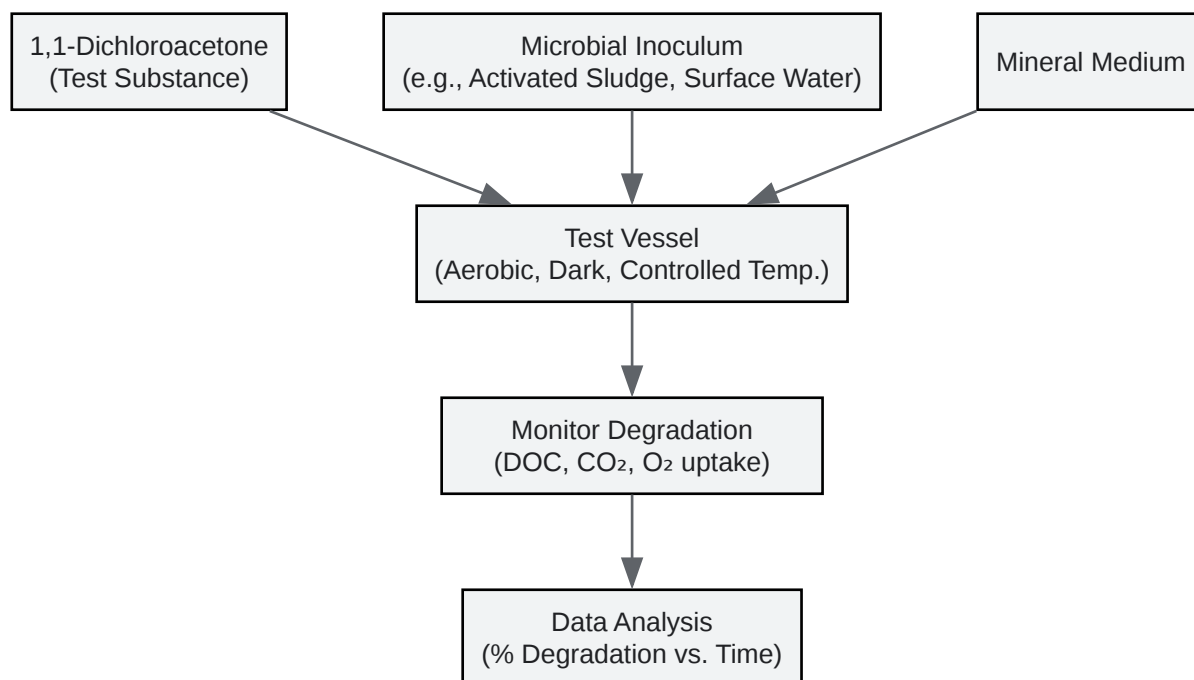
Biodegradation Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) can be adapted to assess the biodegradability of **1,1-dichloroacetone**.

This series of tests is used to screen for ready biodegradability in an aerobic aqueous medium. [14] The test typically runs for 28 days, and degradation is monitored by measuring parameters like dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen uptake. [14][15] For a substance to be considered readily biodegradable, it must achieve a certain percentage of degradation within a 10-day window. [15]

This test simulates the environmental fate of a chemical in a natural aquatic sediment system, considering both the water and sediment phases under aerobic or anaerobic conditions.

This simulation test measures the rate and extent of mineralization of a chemical at low concentrations in aerobic natural surface water. [5][9][10][11][16] The test can be conducted as a "pelagic test" (water only) or a "suspended sediment test". [9]



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Figure 6: General Workflow for an OECD 301 Ready Biodegradability Test.

Conclusion

The environmental fate of **1,1-dichloroacetone** is governed by a combination of physical transport and chemical and biological degradation processes. Abiotic degradation, particularly hydrolysis, appears to be a significant removal mechanism in aquatic environments, with temperature and water chemistry influencing the rate of transformation. Photodegradation in the atmosphere and surface waters also contributes to its removal.

The biotic degradation of **1,1-dichloroacetone** remains an area where further research is needed. While it is likely to be biodegradable, the specific pathways, microorganisms, and enzymes involved, as well as the rates of degradation under various environmental conditions, are not well understood. Future studies should focus on isolating and characterizing microorganisms capable of degrading **1,1-dichloroacetone**, elucidating the metabolic pathways, and determining the kinetics of biodegradation in soil and water systems. This knowledge is essential for developing accurate environmental risk assessments and effective bioremediation strategies for this compound.

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